tert-Butyl 6-bromo-3-chloropicolinate
Description
tert-Butyl 6-bromo-3-chloropicolinate is a halogenated pyridine derivative bearing a bromine atom at the 6-position, a chlorine atom at the 3-position, and a tert-butyl ester group at the 2-carboxylate position. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions due to its halogen substituents .
Properties
Molecular Formula |
C10H11BrClNO2 |
|---|---|
Molecular Weight |
292.55 g/mol |
IUPAC Name |
tert-butyl 6-bromo-3-chloropyridine-2-carboxylate |
InChI |
InChI=1S/C10H11BrClNO2/c1-10(2,3)15-9(14)8-6(12)4-5-7(11)13-8/h4-5H,1-3H3 |
InChI Key |
RUWSZXQOPPXVIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=N1)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-bromo-3-chloropicolinate typically involves the reaction of 2-chloro-5-bromopicolinic acid with tert-butyl alcohol in the presence of a base such as pyridine and a coupling agent like tosyl chloride . The reaction is carried out at low temperatures (0°C) and then allowed to warm to room temperature, followed by extraction and purification steps .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-bromo-3-chloropicolinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride may be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms .
Scientific Research Applications
Chemistry: tert-Butyl 6-bromo-3-chloropicolinate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In biological and medicinal research, derivatives of picolinic acid, including this compound, are studied for their potential therapeutic properties. They may act as ligands for metal ions, influencing biological processes .
Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals, particularly in the field of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of tert-Butyl 6-bromo-3-chloropicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and chlorine atoms, along with the tert-butyl ester group, can influence its binding affinity and specificity . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares tert-butyl 6-bromo-3-chloropicolinate with structurally similar esters and acids, emphasizing substituent positions, ester groups, and molecular weights:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Ester Group | Key Properties |
|---|---|---|---|---|---|---|
| tert-Butyl 6-bromo-3-chloropicolinate | Not Provided | C₁₁H₁₁BrClNO₂ | ~308.6 | 6-Br, 3-Cl | tert-Butyl | High lipophilicity; stable under storage |
| tert-Butyl 3-bromo-6-chloropicolinate | 929000-66-8 | C₁₁H₁₁BrClNO₂ | ~308.6 | 3-Br, 6-Cl | tert-Butyl | Similar stability; positional isomer |
| Methyl 3-bromo-6-chloropicolinate | 1235036-15-3 | C₈H₅BrClNO₂ | ~258.5 | 3-Br, 6-Cl | Methyl | Lower thermal stability |
| 3-Bromo-6-chloropyridine-2-carboxylic acid | 1214337-57-1 | C₆H₃BrClNO₂ | ~236.5 | 3-Br, 6-Cl | Carboxylic acid | Higher reactivity in nucleophilic substitution |
Key Observations :
- Positional Isomerism : The bromine and chlorine substituent positions (3 vs. 6) significantly influence electronic effects on the pyridine ring. For instance, the 6-bromo-3-chloro configuration may enhance electrophilic aromatic substitution reactivity compared to its 3-bromo-6-chloro isomer .
- Ester Group Impact : tert-Butyl esters exhibit superior stability and lower solubility in polar solvents compared to methyl or ethyl analogs, as inferred from the stability data of tert-butyl esters in .
- Molecular Weight : Bulkier ester groups (e.g., tert-butyl) increase molecular weight, affecting diffusion rates in biological systems and synthetic reaction kinetics .
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